(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated pyridine moiety, and a tert-butyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Chlorinated Pyridine Moiety: The chlorinated pyridine group can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated pyridine moiety can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C15H21ClN2O2S |
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Molecular Weight |
328.9 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(6-chloropyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2S/c1-15(2,3)20-14(19)18-7-6-12(9-18)21-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
QDDCFLYYTLGXHL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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